Isofagomine D-Tartrate

説明

Isofagomine D-Tartrate is a competitive inhibitor of human lysosomal β-glucosidase . It interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme . It has been shown to increase lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts .

Synthesis Analysis

The synthesis of Isofagomine D-Tartrate has been demonstrated in the context of the synthesis of D- as well as L-glucose type iminosugars (isofagomines) .Molecular Structure Analysis

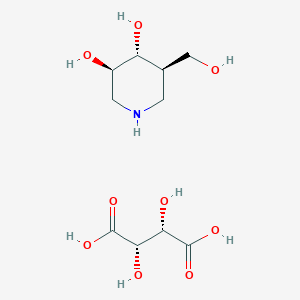

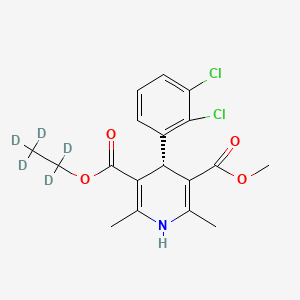

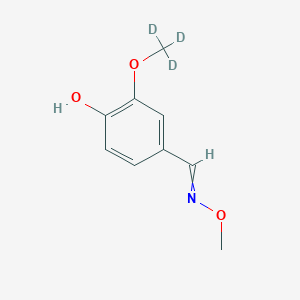

The molecular formula of Isofagomine D-Tartrate is C10H19NO9 . Its average mass is 297.259 Da and its monoisotopic mass is 297.105988 Da .Chemical Reactions Analysis

Isofagomine D-Tartrate interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme .Physical And Chemical Properties Analysis

Isofagomine D-Tartrate has a molecular formula of C6H13NO3 • C4H6O6 and a formula weight of 297.3 . It is soluble in DMSO: 2 mg/ml and PBS (pH 7.2): 5 mg/ml .科学的研究の応用

Isofagomine and its analogues are potent inhibitors of glycosidases and hold potential in the treatment of disorders related to glycosidase activity. This was demonstrated through the development of a new diastereoselective synthesis of isofagomine-type piperidines (Lohse et al., 2000).

The effects of isofagomine as a glycogen phosphorylase inhibitor were investigated in cultured mouse cortical astrocytes. Isofagomine inhibited glycogen phosphorylase and prevented norepinephrine-induced depletion of glycogen stores in astrocytes, suggesting its potential in investigating the functional importance of glycogen in astrocytes and the brain (Waagepetersen et al., 2000).

A study on docking and structure-activity relationships of D- and L-isofagomine isomers as β-glucocerebrosidase inhibitors revealed that a positive charge at the anomeric position enhanced potency toward β-glycosidases. This research provides insights into structural requirements of isofagomine isomers for developing pharmacological chaperones for Gaucher disease (Kato et al., 2011).

The development of specific inhibitors of human lysosomal β-hexosaminidase for therapy of GM2 gangliosidosis related diseases involved the synthesis of 2-acetamidomethyl derivatives of isofagomine. This study highlighted the potential of isofagomine derivatives as selective inhibitors (van den Berg et al., 2004).

Isofagomine's in vivo effects were studied in a neuronopathic Gaucher disease mouse model. The research demonstrated that isofagomine enhanced acid β-glucosidase function, delayed neurological disease onset, and extended life span in mice, although it did not significantly reduce lipid substrate accumulation (Sun et al., 2011).

Safety And Hazards

将来の方向性

Isofagomine D-Tartrate has been studied in the context of Gaucher disease, a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase and recently identified as a parkinsonism risk factor . It has also been shown to inhibit multiple TcdB variants and protect mice from Clostridioides difficile induced mortality . These findings suggest potential future directions for the use of Isofagomine D-Tartrate in therapeutic applications.

特性

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBPPCHRAVUQMC-AWUBODBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80919444 | |

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isofagomine D-Tartrate | |

CAS RN |

919364-56-0 | |

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)